4-(3-Methyl-butoxy)-benzylamine
Overview
Description
4-(3-Methyl-butoxy)-benzylamine is an organic compound with the molecular formula C12H19NO It consists of a benzylamine core substituted with a 3-methyl-butoxy group at the para position
Mechanism of Action
Target of Action
The primary target of 4-(3-Methyl-butoxy)-benzylamine is the GABA (A) receptor alpha-5 (GABRA5) . GABA, the major inhibitory neurotransmitter in the vertebrate brain, mediates neuronal inhibition by binding to the GABA/benzodiazepine receptor and opening an integral chloride channel .
Biochemical Pathways
The compound’s action primarily affects the GABAergic system , a critical pathway in the central nervous system. By interacting with the GABA (A) receptor, it can influence neuronal excitability and contribute to the regulation of various physiological and psychological processes .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its influence on the GABAergic system. By modulating GABA (A) receptor activity, it could potentially alter neuronal excitability and impact various neurological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-butoxy)-benzylamine typically involves the alkylation of 4-hydroxybenzylamine with 3-methyl-1-bromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-butoxy)-benzylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-Methyl-butoxy)-benzaldehyde or 4-(3-Methyl-butoxy)-benzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzylamine compounds.
Scientific Research Applications
4-(3-Methyl-butoxy)-benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-butoxy)-benzoic acid
- 4-(3-Methyl-butoxy)-benzaldehyde
- 4-(3-Methyl-butoxy)-phenylamine
Comparison
4-(3-Methyl-butoxy)-benzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[4-(3-methylbutoxy)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10H,7-9,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNCKGMOSXBVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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